molecular formula C11H7BrClNO3 B7960206 6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid

6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No.: B7960206
M. Wt: 316.53 g/mol
InChI Key: RVCBJLOFQWBHFQ-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by carboxylation and methylation steps. The reaction conditions often include the use of solvents like toluene and reagents such as phosphorus trichloride for chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, esters, and reduced quinoline compounds.

Scientific Research Applications

6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Similar structure but lacks the carboxylic acid and methyl groups.

    7-Chloro-8-methylquinoline: Lacks the bromo and carboxylic acid groups.

    4-Oxo-1H-quinoline-2-carboxylic acid: Lacks the bromo, chloro, and methyl groups.

Uniqueness

6-Bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and chloro substituents, along with the carboxylic acid and methyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-7-chloro-8-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO3/c1-4-9(13)6(12)2-5-8(15)3-7(11(16)17)14-10(4)5/h2-3H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCBJLOFQWBHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1Cl)Br)C(=O)C=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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